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Compound of Interest

Compound Name: Skf 96365

Cat. No.: B1663603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SKF 96365 is a widely utilized pharmacological tool in calcium signaling research, primarily

known for its inhibitory effects on various calcium channels. Initially characterized as a blocker

of receptor-mediated and store-operated calcium entry, its non-selective nature has become

increasingly apparent, warranting a detailed comparison with other agents in its class. This

guide provides an objective analysis of SKF 96365's performance against other non-selective

calcium channel blockers, supported by experimental data and detailed methodologies, to aid

researchers in the selection of appropriate pharmacological tools.

Overview of SKF 96365 and Comparator
Compounds
SKF 96365 is an imidazole derivative that demonstrates a broad spectrum of activity against

various calcium influx pathways. Its primary recognized targets include Transient Receptor

Potential Canonical (TRPC) channels, store-operated calcium entry (SOCE), and voltage-gated

calcium channels. However, its lack of specificity is a critical consideration for experimental

design and data interpretation. For a comprehensive comparison, this guide includes data on

other non-selective calcium channel blockers:

Lomerizine and Flunarizine: Diphenylpiperazine derivatives known to block both L-type and

T-type voltage-gated calcium channels.
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Mibefradil: A tetralol derivative with a preference for T-type over L-type voltage-gated calcium

channels.

2-Aminoethoxydiphenyl borate (2-APB): A versatile modulator of inositol 1,4,5-trisphosphate

(IP3) receptors and a variety of TRP channels.

Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SKF 96365
and comparator compounds against a range of calcium channels. This data, compiled from

various experimental studies, highlights the diverse pharmacological profiles of these agents.
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Compound Target Channel IC50 Value (µM)
Cell Type /
Experimental
Condition

SKF 96365
T-type Ca²⁺ Channels

(Cav3.1)
~0.56

Recombinant

expression in HEK293

cells

Receptor-Mediated

Ca²⁺ Entry (RMCE)
8-12 Platelets

Store-Operated Ca²⁺

Entry (SOCE)
~4

Rat peritoneal mast

cells

TRPC3 Channels ~10
Rat vascular smooth

muscle cells

High-Voltage-

Activated (HVA) Ca²⁺

Channels

Broadly effective at

typical test

concentrations

Various

Na⁺/Ca²⁺ Exchanger

(NCX) - reverse mode

(EC50)

9.79 Glioblastoma cells

Lomerizine
L-type and T-type

Ca²⁺ Channels

Not specified in detail

in the provided results

Used in migraine

treatment

Flunarizine
Voltage-gated Na⁺

Channels
0.94

Cultured rat cortical

neurons

Voltage-gated Ca²⁺

Channels
1.77

Cultured rat cortical

neurons

Tetrodotoxin-resistant

Na⁺ Channels
2.89

Acutely isolated

mouse trigeminal

ganglion neurons

High-Voltage-

Activated Ca²⁺

Channels

2.73

Acutely isolated

mouse trigeminal

ganglion neurons
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Mibefradil
T-type Ca²⁺ Channels

(ICaT)
0.1

Rat atrial cells (from

-100 to -80 mV

holding potential)

L-type Ca²⁺ Channels

(ICaL)
~3

Rat ventricular cells

(from -100 to -80 mV

holding potential)

L-type Ca²⁺ Channels

(ICaL)
~0.1

Rat ventricular cells

(from -50 mV holding

potential)

T-type Ca²⁺ Channels

(α1G)
0.27

Recombinant

expression (in 2 mM

Ca²⁺)

T-type Ca²⁺ Channels

(α1H)
0.14

Recombinant

expression (in 2 mM

Ca²⁺)

Orai1 Channels 52.6

Recombinant

expression in HEK293

T-REx cells

Orai2 Channels 14.1

Recombinant

expression in HEK293

T-REx cells

Orai3 Channels 3.8

Recombinant

expression in HEK293

T-REx cells

2-APB IP₃ Receptors 42

Functional and

membrane permeable

antagonist

TRPM7 Channels 70-170 Jurkat T lymphocytes

TRPC5 Channels Inhibits

Acts from the

extracellular face of

the membrane
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TRPV1, TRPV2,

TRPV3

Activates at higher

concentrations
Various

TRPC1, TRPC3,

TRPC6, TRPV6,

TRPM3, TRPM8,

TRPP2

Blocks Various

Signaling Pathways and Mechanisms of Action
The diverse targets of these non-selective calcium channel blockers result in the modulation of

multiple intracellular signaling pathways. The following diagrams illustrate the primary

mechanisms of action.

Cell Membrane

Endoplasmic Reticulum

Voltage-Gated
Ca²⁺ Channels
(L-type, T-type)

TRPC Channels

Store-Operated
Ca²⁺ Channels

(Orai)

Na⁺/Ca²⁺
Exchanger (NCX)

IP₃ Receptor

SKF 96365

Inhibits

Inhibits

Inhibits

Enhances
reverse mode

Lomerizine
Flunarizine

Inhibits

Mibefradil

Inhibits
(T-type > L-type)

Inhibits

2-APB

Modulates

Modulates

Inhibits

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig. 1: Targets of non-selective calcium channel blockers.

Experimental Protocols
The determination of the inhibitory potency and selectivity of these compounds relies on

established experimental techniques. Below are detailed methodologies for two key

experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology for
Measuring Ion Channel Currents
This technique allows for the direct measurement of ion currents across the cell membrane in

response to a specific voltage protocol.

1. Cell Preparation:

HEK293 cells stably expressing the calcium channel of interest (e.g., Cav3.1 for T-type

channels) are cultured on glass coverslips.

2. Electrophysiological Recording:

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g.,

containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP; pH 7.2 with

CsOH) and forms a high-resistance seal with the cell membrane.

The cell membrane under the pipette is ruptured to achieve the whole-cell configuration.

The external solution contains the charge carrier for the current measurement (e.g., 10 mM

BaCl₂ or 2 mM CaCl₂).

A specific voltage-clamp protocol is applied to elicit channel currents. For example, to record

T-type calcium channel currents, the holding potential is set to -100 mV, and depolarizing

steps are applied to a test potential of -30 mV.

Currents are recorded in the absence (baseline) and presence of increasing concentrations

of the test compound.
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3. Data Analysis:

The peak current amplitude at each concentration is measured.

The data is fitted to a dose-response curve to determine the IC50 value.

Start Prepare cells expressing
the channel of interest

Establish whole-cell
patch-clamp configuration

Record baseline
currents

Apply increasing
concentrations of the blocker

Record currents at
each concentration

Yes

Washout to check
for reversibility

No more
concentrations

Analyze data and
determine IC50 End

Click to download full resolution via product page

Fig. 2: Workflow for patch-clamp electrophysiology.

Calcium Imaging for Measuring Store-Operated Calcium
Entry (SOCE)
This method indirectly measures the activity of SOCE channels by monitoring changes in

intracellular calcium concentration using fluorescent indicators.

1. Cell Preparation and Dye Loading:

Cells (e.g., HEK293) are grown on glass coverslips.

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a

physiological salt solution for a specific duration.

2. Calcium Measurement:

The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence

microscope.

To initiate store depletion, cells are first perfused with a calcium-free solution containing a

SERCA pump inhibitor (e.g., thapsigargin). This leads to a transient increase in intracellular

calcium due to release from the endoplasmic reticulum.
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Once the intracellular calcium level returns to a stable baseline, a solution containing

extracellular calcium is re-introduced. The subsequent increase in intracellular calcium is

indicative of SOCE.

The experiment is repeated in the presence of the test compound to assess its inhibitory

effect on SOCE.

3. Data Analysis:

The change in fluorescence intensity or the ratio of fluorescence at two excitation

wavelengths (for ratiometric dyes like Fura-2) is measured over time.

The peak or the integral of the calcium influx upon re-addition of extracellular calcium is

quantified to determine the extent of SOCE inhibition.
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Fig. 3: Workflow for calcium imaging of SOCE.
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Discussion and Conclusion
SKF 96365 is a potent, albeit non-selective, inhibitor of multiple calcium influx pathways. Its

high potency against T-type calcium channels (IC50 ~0.56 µM) is noteworthy and comparable

to that of mibefradil, a compound once marketed for its T-type channel selectivity.[1] However,

its activity on TRPC channels, SOCE, and HVA calcium channels at low micromolar

concentrations necessitates careful consideration of off-target effects in experimental designs.

[2][3][4]

In comparison, lomerizine and flunarizine exhibit a preference for voltage-gated calcium

channels, though flunarizine also potently blocks sodium channels.[5][6][7] Mibefradil, while

showing selectivity for T-type over L-type channels, also affects Orai channels at higher

concentrations.[8][9] 2-APB displays a complex pharmacological profile, acting as both an

inhibitor and activator of different TRP channel subtypes and as an inhibitor of IP3 receptors.

A unique characteristic of SKF 96365 is its ability to enhance the reverse mode of the

Na⁺/Ca²⁺ exchanger, an effect not commonly associated with other calcium channel blockers.

[10] This adds another layer of complexity to its mechanism of action and can lead to

unexpected effects on intracellular calcium homeostasis.

In conclusion, the choice of a non-selective calcium channel blocker should be guided by a

thorough understanding of its pharmacological profile and the specific channels and pathways

under investigation. While SKF 96365 remains a valuable tool for studying calcium signaling,

its promiscuity requires the use of multiple, complementary pharmacological agents and, where

possible, genetic approaches to validate findings. The data and protocols presented in this

guide are intended to assist researchers in making informed decisions for their experimental

designs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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